Dimethyl 5-[(propanoylcarbamothioyl)amino]benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-[(propanoylcarbamothioyl)amino]benzene-1,3-dicarboxylate is an organic compound with a complex structure that includes a benzene ring substituted with ester and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(propanoylcarbamothioyl)amino]benzene-1,3-dicarboxylate typically involves the reaction of 5-aminoisophthalic acid with propanoyl isothiocyanate, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the amide bond and an acid catalyst for the esterification step .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[(propanoylcarbamothioyl)amino]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl 5-[(propanoylcarbamothioyl)amino]benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of Dimethyl 5-[(propanoylcarbamothioyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-aminoisophthalate: This compound is structurally similar but lacks the propanoylcarbamothioyl group, making it less versatile in certain applications.
Dimethyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]isophthalate:
Uniqueness
Dimethyl 5-[(propanoylcarbamothioyl)amino]benzene-1,3-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
dimethyl 5-(propanoylcarbamothioylamino)benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-4-11(17)16-14(22)15-10-6-8(12(18)20-2)5-9(7-10)13(19)21-3/h5-7H,4H2,1-3H3,(H2,15,16,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPFYFFZDYIEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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